molecular formula C18H16O3 B12901231 2,3-Bis(4-methoxyphenyl)furan CAS No. 96836-89-4

2,3-Bis(4-methoxyphenyl)furan

Katalognummer: B12901231
CAS-Nummer: 96836-89-4
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: FTFPTFGKSBBYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(4-methoxyphenyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with two 4-methoxyphenyl groups at the 2 and 3 positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)furan typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2,3-diaryl-1,3-diketones in the presence of a dehydrating agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(4-methoxyphenyl)furan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrofuran derivatives. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the phenyl rings .

Wirkmechanismus

The mechanism of action of 2,3-Bis(4-methoxyphenyl)furan depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)furan is unique due to its specific substitution pattern on the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research and industrial applications, particularly where specific interactions with biological targets or electronic properties are desired .

Eigenschaften

CAS-Nummer

96836-89-4

Molekularformel

C18H16O3

Molekulargewicht

280.3 g/mol

IUPAC-Name

2,3-bis(4-methoxyphenyl)furan

InChI

InChI=1S/C18H16O3/c1-19-15-7-3-13(4-8-15)17-11-12-21-18(17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3

InChI-Schlüssel

FTFPTFGKSBBYNL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=C(OC=C2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.